Cdk9-IN-2 - 1263369-28-3

Cdk9-IN-2

Catalog Number: EVT-263253
CAS Number: 1263369-28-3
Molecular Formula: C23H25ClFN5
Molecular Weight: 425.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CDK9-IN-2, also known as CDK9 Inhibitor 2, or CDK9-In-2, is a potent and selective CDK9 inhibitor.
Source and Classification

Cdk9-IN-2 is classified as a small molecule inhibitor. It belongs to a broader category of CDK inhibitors that are being explored for their anticancer properties. The development and optimization of such inhibitors are critical, as they can selectively disrupt the activity of CDK9 without significantly affecting other cyclin-dependent kinases, which may lead to fewer side effects in clinical applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of Cdk9-IN-2 involves several steps that focus on optimizing yield and purity while minimizing hazardous materials. The synthesis typically starts with readily available precursors, employing techniques such as:

  1. Convergent Synthesis: This method allows for the assembly of different fragments that contribute to the final structure of Cdk9-IN-2.
  2. Chemical Reactions: Key reactions include nucleophilic substitutions and cyclizations, which are carefully controlled to ensure high yields.
  3. Purification Techniques: After synthesis, compounds are purified using methods such as chromatography to isolate the desired product from byproducts.

For example, one optimized route involves the reaction of tert-butyl ((1R,4r)-4-aminocyclohexyl)carbamate with other intermediates under mild conditions, achieving significant yields with reduced reaction times and safer reagents compared to traditional methods .

Molecular Structure Analysis

Structure and Data

Cdk9-IN-2 has a complex molecular structure characterized by specific functional groups that facilitate its binding to the CDK9 active site. The structural formula includes:

  • Core Structure: Typically features a cyclohexane or similar ring system.
  • Functional Groups: These may include amines, carbamates, or other substituents that enhance binding affinity and selectivity for CDK9.

Molecular modeling studies often visualize its three-dimensional conformation, providing insights into how it interacts with the enzyme at an atomic level.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing Cdk9-IN-2 can be summarized as follows:

  1. Formation of Intermediates: Initial reactants undergo transformations to form key intermediates through processes like nucleophilic attack and cyclization.
  2. Final Product Formation: The last step typically involves a substitution reaction where key intermediates react under optimized conditions to yield Cdk9-IN-2.
  3. Characterization: Each step is monitored using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm the identity and purity of products.

These reactions are designed to maximize efficiency while minimizing hazardous waste .

Mechanism of Action

Process and Data

Cdk9-IN-2 exerts its pharmacological effects primarily by inhibiting the kinase activity of CDK9. This inhibition disrupts transcriptional elongation, leading to decreased expression of genes that promote cell survival, particularly those involved in oncogenesis.

  1. Binding Affinity: The compound binds competitively within the ATP-binding pocket of CDK9, preventing ATP from interacting with the enzyme.
  2. Impact on Cell Cycle: By inhibiting CDK9, Cdk9-IN-2 can induce apoptosis in cancer cells by downregulating anti-apoptotic factors.

Studies indicate that Cdk9-IN-2 demonstrates potent activity against various cancer cell lines, showcasing its potential as an effective therapeutic agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cdk9-IN-2 exhibits several notable physical and chemical properties:

  • Molecular Weight: Generally falls within a range suitable for small molecule drugs.
  • Solubility: Solubility profiles are assessed to ensure adequate bioavailability when administered.
  • Stability: Stability studies under various conditions (pH, temperature) help determine shelf-life and storage requirements.

These properties are crucial for developing formulations that enhance drug delivery and efficacy .

Applications

Scientific Uses

The primary application of Cdk9-IN-2 lies in cancer research and treatment:

  1. Anticancer Therapy: It is being investigated for its potential use in treating various malignancies by targeting CDK9's role in transcriptional regulation.
  2. Research Tool: Beyond therapeutic applications, Cdk9-IN-2 serves as a valuable tool in research settings to elucidate the role of CDK9 in cellular processes and disease mechanisms.

Ongoing studies aim to further characterize its efficacy and safety profile in clinical settings, paving the way for future therapeutic developments .

Introduction to Cyclin-Dependent Kinase 9 (CDK9) and Its Therapeutic Relevance

CDK9 in Transcriptional Regulation: Role in RNA Polymerase II Phosphorylation and Elongation

CDK9 exerts its biological function primarily through the Positive Transcription Elongation Factor b (P-TEFb) complex, formed upon its association with cyclin T1 (CycT1) or cyclin T2 (CycT2). This heterodimer is indispensable for overcoming transcriptional pausing:

  • RNA Pol II CTD Phosphorylation: CDK9 phosphorylates serine 2 (Ser2) residues within the heptapeptide repeats (YSPTSPS) of the RNA Pol II CTD. This modification releases RNA Pol II from promoter-proximal pausing imposed by negative regulators like DSIF (DRB Sensitivity-Inducing Factor) and NELF (Negative Elongation Factor) [3] [7].
  • Elongation Complex Assembly: Beyond RNA Pol II, CDK9 phosphorylates SPT5 (a DSIF subunit), converting DSIF into a positive elongation factor. Concurrently, NELF dissociates, enabling processive transcription [3] [12].
  • 7SK snRNP Regulation: Approximately half of cellular P-TEFb exists in an inactive state bound to the 7SK small nuclear ribonucleoprotein (snRNP) complex. Cellular stresses (e.g., DNA damage) trigger P-TEFb release, dynamically modulating transcriptional responses [3] [4].

Structurally, CDK9 contains a conserved kinase domain with an N-terminal β-sheet-rich lobe and a C-terminal α-helical lobe. The ATP-binding cleft between these lobes, particularly residues Asp104 and Cys106, is critical for inhibitor specificity. Thr186 phosphorylation within the activation loop (T-loop) is essential for kinase activity and cyclin binding [5] [7].

Table 1: Key Structural and Functional Features of CDK9

FeatureDescriptionFunctional Impact
Kinase DomainBilobal structure (N-lobe: β-sheets; C-lobe: α-helices)ATP binding/substrate recognition
PITALRE MotifConserved αC-helix sequence (residues 48-54)Cyclin T binding interface
T-loop (Activation Loop)Contains Thr186 phosphorylation siteKinase activation; HEXIM/7SK snRNP binding when phosphorylated
ATP-Binding SiteHinge region residues Asp104, Cys106Forms hydrogen bonds with adenine ring of ATP; targeted by competitive inhibitors

CDK9 Dysregulation in Oncogenesis: Implications in Hematological and Solid Tumors

CDK9 overexpression or hyperactivity is oncogenic across diverse malignancies, correlating with poor prognosis. Its role centers on sustaining transcription of survival genes:

  • Hematological Malignancies: In multiple myeloma (e.g., H929 cells), CDK9 maintains high MCL-1 levels, a pro-survival BCL-2 family member. CDK9-IN-2 demonstrates potent activity here (IC₅₀ = 7 nM at 72 hours) [1] [10].
  • Solid Tumors:
  • Melanoma (A2058 cells): CDK9 inhibition by CDK9-IN-2 achieves IC₅₀ = 5 nM [1] [10].
  • Small Cell Lung Cancer (SCLC): CDK9 inhibitors (e.g., dinaciclib) deplete MCL-1 and c-FLIP, inducing intrinsic apoptosis even in chemoresistant models [8].
  • Pancreatic/Adenocarcinomas: CDK9 supports MYC-driven transcriptional programs, creating oncogene addiction [7] [9].
  • Epigenetic Silencing: CDK9 phosphorylates BRG1 (a SWI/SNF chromatin remodeler), preventing its recruitment to heterochromatin. Inhibition releases BRG1, altering chromatin accessibility and gene expression [4].

Table 2: CDK9 Dysregulation Across Cancer Types and Response to CDK9-IN-2

Cancer TypeCell Line/ModelKey CDK9-Dependent OncoproteinCDK9-IN-2 Activity (IC₅₀ or Effect)Citation
Multiple MyelomaH929MCL-17 nM (72 hrs) [1]
MelanomaA2058MCL-1, c-FLIP5 nM (72 hrs) [1]
SCLCMurine/human cell linesMCL-1, c-FLIPDinaciclib analogs induce apoptosis [8]
Breast CancerTriple-negative modelsMYC, AR variantsReduces MYC/AR-V7-driven transcription [7]

Rationale for CDK9 Inhibition: Targeting Short-Lived Oncoproteins and Anti-Apoptotic Factors

The therapeutic rationale for CDK9 inhibitors hinges on the rapid turnover of key oncoproteins whose mRNAs/proteins require continuous CDK9 activity:

  • Short-Lived Oncoprotein Depletion:
  • MCL-1: Half-life <1 hour. CDK9 inhibition causes rapid mRNA decline, triggering intrinsic apoptosis. CDK9-IN-2 reduces MCL-1 protein within 2 hours (200 nM) [1] [4] [8].
  • c-FLIP, MYC, XIAP: Similar short half-lives. Their depletion synergizes with MCL-1 downregulation to induce apoptosis [4] [8].
  • Pharmacodynamic Markers: MEPCE (a 7SK snRNP component) is reduced by CDK9-IN-2 (200 nM), serving as a biomarker for CDK9 inhibition [1].
  • Transcriptional Vulnerability: Tumors with MYC amplification or AR-splice variant (AR-V7) dependence exhibit heightened sensitivity. CDK9 inhibition disrupts super-enhancer-driven oncogene networks [7] [9].
  • Synergy with Targeted Therapies: Preclinical data support combinations:
  • BRD4 Inhibitors: Concurrent disruption of P-TEFb recruitment and elongation [4].
  • BCL-2 Inhibitors: Enhanced apoptosis via dual targeting of BCL-2 and MCL-1 [8].
  • Chemotherapy: CDK9 inhibitors remain effective in chemoresistant cells by bypassing conventional resistance mechanisms [8].

Table 3: Short-Lived Oncoproteins Targeted by CDK9 Inhibition

OncoproteinHalf-LifeFunctionConsequence of Depletion
MCL-130–60 minAnti-apoptotic BCL-2 family memberMitochondrial apoptosis initiation
c-FLIP<1 hourCaspase-8 inhibitorEnhanced extrinsic apoptosis signaling
MYC20–30 minMaster transcription regulatorLoss of proliferative/ metabolic programs
XIAP1–2 hoursCaspase inhibitorDerepressed caspase activity

Properties

CAS Number

1263369-28-3

Product Name

Cdk9-IN-2

IUPAC Name

4-N-[5-chloro-4-[6-[(3-fluorophenyl)methylamino]pyridin-2-yl]pyridin-2-yl]cyclohexane-1,4-diamine

Molecular Formula

C23H25ClFN5

Molecular Weight

425.9 g/mol

InChI

InChI=1S/C23H25ClFN5/c24-20-14-28-23(29-18-9-7-17(26)8-10-18)12-19(20)21-5-2-6-22(30-21)27-13-15-3-1-4-16(25)11-15/h1-6,11-12,14,17-18H,7-10,13,26H2,(H,27,30)(H,28,29)

InChI Key

XKHXPTSUVPZYDW-UHFFFAOYSA-N

SMILES

C1CC(CCC1N)NC2=NC=C(C(=C2)C3=NC(=CC=C3)NCC4=CC(=CC=C4)F)Cl

Solubility

Soluble in DMSO

Synonyms

CDK9 Inhibitor II; CDK9 Inhibitor 2; CDK9-In-2; CDK9-IN2.

Canonical SMILES

C1CC(CCC1N)NC2=NC=C(C(=C2)C3=NC(=CC=C3)NCC4=CC(=CC=C4)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.